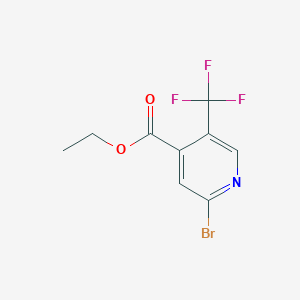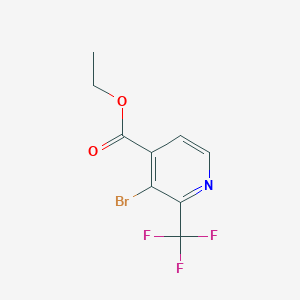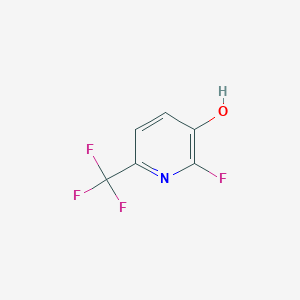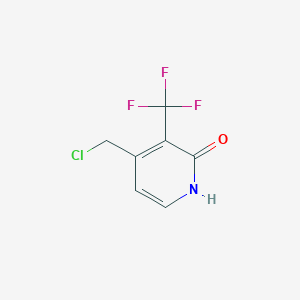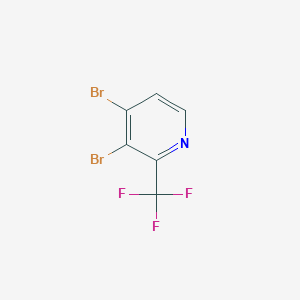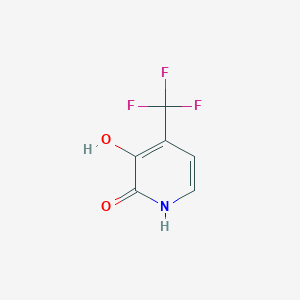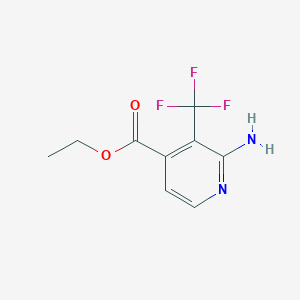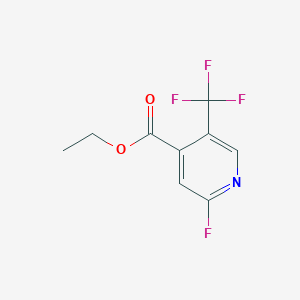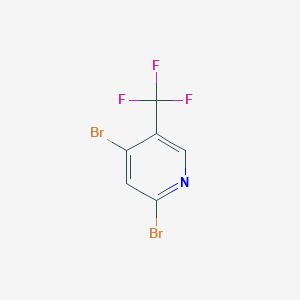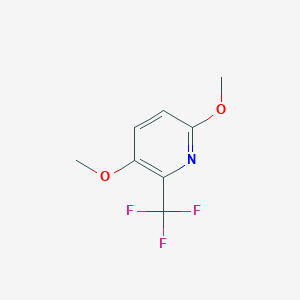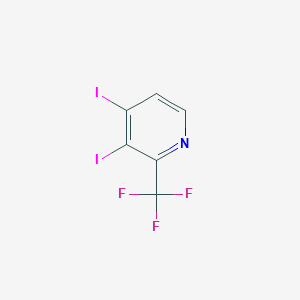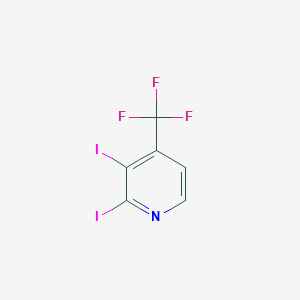![molecular formula C8H9N3O B1408147 4-甲氧基-7-甲基-7H-吡咯并[2,3-d]嘧啶 CAS No. 1644602-67-4](/img/structure/B1408147.png)
4-甲氧基-7-甲基-7H-吡咯并[2,3-d]嘧啶
描述
4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family
科学研究应用
作用机制
Target of Action
The primary targets of 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They are particularly important in the treatment of estrogen receptor positive (ER+) breast cancer .
Mode of Action
4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine acts as a CDK inhibitor . It binds to CDKs, inhibiting their activity and preventing them from driving the cell cycle forward. This results in the arrest of cell proliferation, which is particularly beneficial in the context of cancer treatment where uncontrolled cell growth is a key problem .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDKs, it disrupts the normal progression of the cell cycle, leading to a halt in cell division. This can result in the death of cancer cells, or at least a slowdown in their proliferation .
Result of Action
The primary result of the action of 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is the inhibition of cell proliferation . This is particularly relevant in the context of cancer treatment, where the goal is often to halt the growth of cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide (MeONa) to form the desired pyrrolopyrimidine structure . Another approach includes the use of microwave-assisted synthesis, which has been shown to be an efficient method for preparing pyrrolopyrimidine derivatives .
Industrial Production Methods
Industrial production of 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).
Substitution: Halogenation and other substitution reactions can be carried out using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Iodine in AcOH for iodination reactions.
Reduction: Sodium borohydride (NaBH4) for reduction reactions.
Substitution: Halogenating agents such as phosphorus oxychloride (POCl3) for chlorination reactions.
Major Products Formed
Iodomethyl derivatives: Formed through iodination reactions.
Reduced products: Formed through reduction reactions using NaBH4.
相似化合物的比较
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A similar compound used as an intermediate in organic synthesis.
4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid: Another derivative used in the synthesis of tricyclic systems.
Uniqueness
4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its methoxy and methyl groups enhance its lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .
属性
IUPAC Name |
4-methoxy-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-4-3-6-7(11)9-5-10-8(6)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUKQOPKMMDFSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


